molecular formula C12H10F3N3OS2 B2815451 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 330190-99-3

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2815451
CAS No.: 330190-99-3
M. Wt: 333.35
InChI Key: BRTLSZCHVHNSNZ-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a thiadiazole ring and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting an appropriate thioamide with hydrazine derivatives under controlled conditions.

    Introduction of the Ethylthio Group: The ethylthio group is introduced via nucleophilic substitution reactions, often using ethylthiol as the nucleophile.

    Attachment of the Trifluoromethylbenzamide Moiety: The final step involves coupling the thiadiazole intermediate with a trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The benzamide and thiadiazole rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydride) are commonly employed.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines or reduced aromatic rings.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(trifluoromethyl)benzamide
  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(difluoromethyl)benzamide

Comparison:

  • Structural Differences: Variations in the position of the trifluoromethyl group or the presence of different substituents on the thiadiazole ring.
  • Unique Features: N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is unique due to the specific combination of the ethylthio group and the trifluoromethylbenzamide moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS2/c1-2-20-11-18-17-10(21-11)16-9(19)7-4-3-5-8(6-7)12(13,14)15/h3-6H,2H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTLSZCHVHNSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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